

Key Pharmacokinetic and Mass Balance Data of ¹⁴C-Niraparib

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Compound Focus: Niraparib Tosylate

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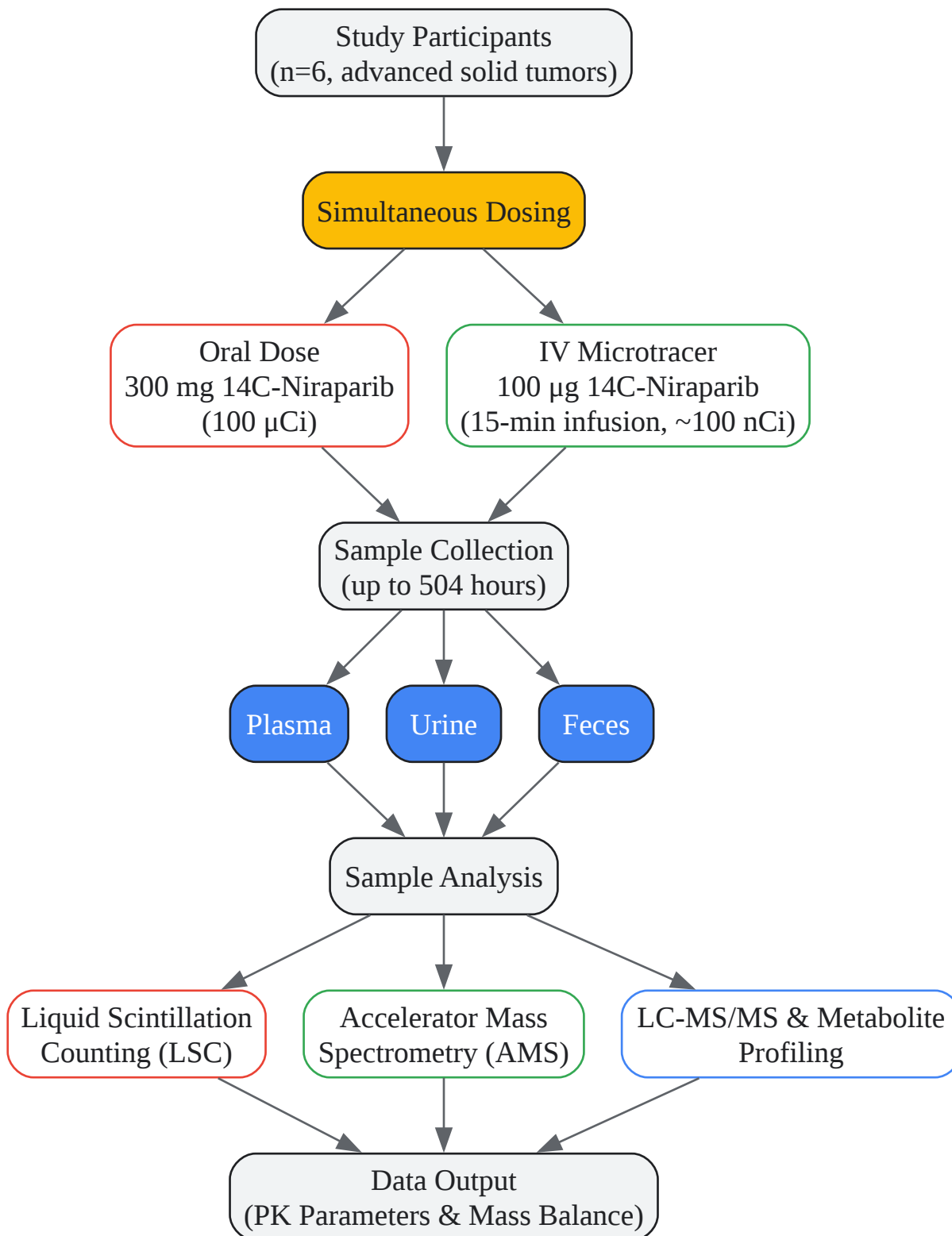
Parameter	Result	Notes / Context
Oral Bioavailability (Fpo)	72.7% [1]	High fraction of oral dose reaches systemic circulation
Time to Peak (Tmax)	2.49 hours [2]	Rapid oral absorption
Max Concentration (Cmax)	540 ng/mL [2]	Mean value after single 300 mg oral dose
Elimination Half-life (t1/2)	92.5 hours [2]	In plasma, for total radioactivity; slow elimination
Plasma Protein Binding	Not quantified in study	Information not available in provided results
Apparent Volume of Distribution (VD)	≈1220 L [3]	High volume, indicates extensive tissue distribution
Total Recovery (over 504 h)	86.3% [2]	Mean total TRA recovered
Recovery in Urine	47.5% [2]	Renal pathway involved
Recovery in Feces	38.8% [2]	Hepatic/biliary pathway involved

Experimental Protocol & Methodology

The data in the table above was generated from a specific clinical trial (NCT02476552). Here is a detailed breakdown of its methodology [2] [1].

- **Study Design:** An open-label, single-dose study in six evaluable patients with advanced solid tumors.
- **Dosing:** Each patient received a single oral dose of **300 mg of niraparib**, containing **100 µCi of 14C-radiolabelled niraparib**.
- **Infusion:** Approximately 2 hours after the oral dose (around the anticipated T_{max}), patients received a 15-minute intravenous infusion of a **100 µg 14C-niraparib microtracer** (containing ~100 nCi radioactivity). This simultaneous dosing is key to the microtracer technique.
- **Sample Collection:** Blood, plasma, urine, and feces were collected at predetermined intervals for up to 504 hours (21 days).
- **Analytical Methods:**
 - **Liquid Scintillation Counting (LSC):** Used to measure **Total Radioactivity (TRA)** in biological samples for mass balance.
 - **Accelerator Mass Spectrometry (AMS):** Used to measure the plasma concentrations of the intravenously administered 14C-microtracer with high sensitivity. This allowed for the calculation of absolute bioavailability [1].
 - **LC-MS/MS:** Coupled with off-line LSC for metabolite profiling and identification in plasma, urine, and feces.

The workflow below illustrates the structure of this microtracer study.



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Microtracer study design for 14C-niraparib ADME.

Metabolism and Excretion Pathways

The study identified the metabolic fate of niraparib [2]:

- **Primary Metabolic Pathway:** Niraparib primarily undergoes **hydrolytic and conjugative metabolism**.
 - The major metabolite is **M1**, formed by amide hydrolysis of niraparib. This metabolite is considered inactive.
 - M1 is further metabolized into its **glucuronide conjugate**.
- **Minimal Oxidative Metabolism:** The oxidative pathway via Cytochrome P450 enzymes is minimal, which contributes to niraparib's lower potential for drug-drug interactions compared to some other PARP inhibitors like olaparib [4] [5].
- **Excretion Routes:** The near-equal recovery in urine and feces demonstrates that both **renal and hepatic/biliary pathways** are comparably important for the elimination of niraparib and its metabolites [2] [6].

Research Implications Summary

- **High Bioavailability:** The absolute oral bioavailability of **72.7%** indicates efficient absorption [1].
- **Dual Excretion:** The almost 50/50 split between renal and fecal excretion (47.5% in urine, 38.8% in feces) informs that dose adjustments may be necessary for patients with either renal or hepatic impairment [2]. Subsequent research supports a dose reduction to 200 mg in patients with moderate hepatic impairment [6].
- **High Volume of Distribution:** The large volume of distribution (≈ 1220 L) confirms extensive tissue distribution, which is consistent with preclinical data showing high tumor-to-plasma concentration ratios and ability to cross the blood-brain barrier [3].

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